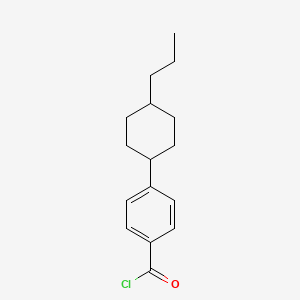

4-(trans-4-Propylcyclohexyl)benzoyl chloride

Description

Molecular Architecture and Stereochemical Configuration

The molecular architecture of 4-(trans-4-Propylcyclohexyl)benzoyl chloride exhibits a complex three-dimensional structure characterized by the integration of aromatic and alicyclic components with specific stereochemical requirements. The compound possesses the molecular formula C16H21ClO with a molecular weight of 264.79 grams per mole, establishing it as a substantial organic molecule with significant structural complexity. The molecular framework consists of a benzene ring bearing an acyl chloride functional group in the para position relative to a trans-4-propylcyclohexyl substituent.

The stereochemical configuration represents a critical aspect of the molecular architecture, specifically involving the trans arrangement of the propyl group relative to the benzene ring attachment point on the cyclohexyl system. This trans configuration creates a spatial arrangement where the propyl chain and the aromatic system occupy opposite sides of the cyclohexyl ring plane, resulting in an extended molecular conformation. The cyclohexyl ring adopts a chair conformation to minimize steric strain, with the propyl group occupying an equatorial position to reduce 1,3-diaxial interactions.

The acyl chloride functional group introduces additional structural considerations through its planar geometry and electron-withdrawing characteristics. The carbonyl carbon exhibits sp2 hybridization, creating a planar arrangement of the carbon-oxygen double bond and carbon-chlorine single bond with the aromatic ring system. This planarity facilitates conjugation between the aromatic π-system and the carbonyl group, influencing both electronic distribution and reactivity patterns.

| Structural Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C16H21ClO | |

| Molecular Weight | 264.79 g/mol | |

| Exact Mass | 264.12800 | |

| Polar Surface Area | 17.07000 Ų | |

| Calculated LogP | 5.13950 |

The propyl substituent extends the molecular framework through a three-carbon aliphatic chain, contributing to the overall lipophilicity and conformational flexibility of the structure. The cyclohexyl ring system provides conformational rigidity while the propyl chain introduces segmental mobility, creating a molecule with both rigid and flexible domains. This architectural arrangement influences intermolecular interactions and packing arrangements in the solid state.

Propriétés

IUPAC Name |

4-(4-propylcyclohexyl)benzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21ClO/c1-2-3-12-4-6-13(7-5-12)14-8-10-15(11-9-14)16(17)18/h8-13H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEABBNGVFWXEJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CCC(CC1)C2=CC=C(C=C2)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90507336 | |

| Record name | 4-(4-Propylcyclohexyl)benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90507336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81005-00-7 | |

| Record name | 4-(4-Propylcyclohexyl)benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90507336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Starting Material and General Synthetic Strategy

The synthesis of 4-(trans-4-propylcyclohexyl)benzoyl chloride typically begins with 4-(trans-4-propylcyclohexyl)benzene or related cyclohexylbenzene derivatives. The general approach involves:

- Functionalization of the benzene ring to introduce a formyl or carboxyl group.

- Conversion of the carboxylic acid intermediate to the corresponding benzoyl chloride via acylation.

This strategy allows for selective synthesis of the trans isomer with high purity, which is critical for applications in electronic materials and pharmaceuticals.

Key Preparation Steps

Halogenation and Formation of Bromobenzene Intermediate

Formylation to 4-(trans-4-Propylcyclohexyl)benzaldehyde

- The bromobenzene derivative can be converted to a Grignard reagent by reaction with metallic magnesium in ether.

- This Grignard reagent is then reacted with ethyl orthoformate to yield a diethylacetal intermediate.

- Hydrolysis of the acetal with aqueous hydrochloric acid produces 4-(trans-4-propylcyclohexyl)benzaldehyde.

- Alternatively, direct formylation of (4-alkylcyclohexyl)benzene using carbon monoxide in the presence of hydrogen fluoride and boron trifluoride catalysts can produce the benzaldehyde selectively, favoring the trans isomer.

Oxidation to 4-(trans-4-Propylcyclohexyl)benzoic Acid

- The aldehyde intermediate is oxidized to the corresponding benzoic acid.

- Common oxidizing agents include chromic acid or potassium hypochlorite under controlled temperature and pH conditions.

- The oxidation step is often carried out in methanol or aqueous media with pH adjustment to 3-5 to optimize yield and purity.

Conversion to this compound

- The benzoic acid is then converted to the benzoyl chloride via acylation using reagents such as oxalyl chloride or thionyl chloride.

- The reaction is typically performed in toluene or methylene chloride under reflux at 40-90°C for 0.5-2 hours.

- After reaction completion, the product is purified by separation and recrystallization to obtain high purity this compound.

Representative Synthetic Route Summary

| Step | Reaction Type | Reagents/Conditions | Product | Notes |

|---|---|---|---|---|

| 1 | Bromination | Bromine, reduced iron catalyst | 4-(4-propylcyclohexyl)bromobenzene | Selective bromination on benzene ring |

| 2 | Grignard formation & Formylation | Mg in ether, ethyl orthoformate, acidic hydrolysis | 4-(trans-4-propylcyclohexyl)benzaldehyde | High trans-selectivity achieved |

| 3 | Oxidation | Chromic acid or potassium hypochlorite, pH 3-5, 50-90°C | 4-(trans-4-propylcyclohexyl)benzoic acid | Controlled oxidation for purity |

| 4 | Acylation (Chlorination) | Oxalyl chloride or thionyl chloride, toluene, reflux | This compound | Final product, purified by recrystallization |

Detailed Research Findings and Notes

- Selectivity and Purity: The use of HF-BF3 catalysts in the formylation step allows for selective synthesis of the trans isomer with minimal cis-isomer contamination.

- Yield Optimization: Maintaining low temperatures (0-10°C) during sensitive steps such as Grignard formation and subsequent reactions improves yield and reduces side reactions.

- Catalyst and Reagent Choices: Oxalyl chloride is preferred for the acylation step due to its efficiency and cleaner reaction profile compared to other chlorinating agents.

- Safety and Handling: The benzoyl chloride intermediate requires storage at 2-8°C to maintain stability and prevent degradation.

Additional Synthetic Variations

- Some methods involve the use of triethyl phosphite intermediates and Wittig-type reactions to build the alkylcyclohexyl side chain before final oxidation and acylation steps.

- Alternative oxidants and solvents have been explored to optimize environmental and safety profiles without compromising yield.

Summary Table of Key Physical and Chemical Data

| Property | Data |

|---|---|

| Molecular Formula | C16H21ClO |

| Molecular Weight | 264.79 g/mol |

| Exact Mass | 264.128 |

| Storage Conditions | 2-8°C |

| LogP (Partition Coefficient) | 5.14 |

| Purity Achieved (GC Analysis) | >99% (in optimized syntheses) |

| Typical Yield | 85-90% (overall) |

Analyse Des Réactions Chimiques

Types of Reactions: 4-(trans-4-Propylcyclohexyl)benzoyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The benzoyl chloride group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of 4-(trans-4-Propylcyclohexyl)benzoic acid and hydrochloric acid.

Common Reagents and Conditions:

Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions, with water acting as the nucleophile.

Major Products:

Substitution Products: Depending on the nucleophile, products such as amides, esters, or thioesters can be formed.

Hydrolysis Product: The primary product of hydrolysis is 4-(trans-4-Propylcyclohexyl)benzoic acid.

Applications De Recherche Scientifique

Liquid Crystal Applications

Liquid Crystal Displays (LCDs)

One of the primary applications of 4-(trans-4-Propylcyclohexyl)benzoyl chloride is in the development of liquid crystal materials. This compound is utilized as an intermediate in synthesizing liquid crystal compounds that exhibit favorable characteristics for LCDs. Specifically, it is involved in the production of liquid crystal compositions that possess:

- Positive Dielectric Anisotropy : This property enhances the responsiveness of liquid crystals when subjected to an electric field, making them suitable for display technologies.

- Broad Liquid Crystal Temperature Range : The compound contributes to a wider operational temperature range, which is crucial for maintaining performance across various environmental conditions.

- High Transparency Point : This characteristic allows for better light transmission and clarity in displays, which is essential for high-quality visual output.

The synthesis process often involves reacting 4-(trans-4-propylcyclohexyl)benzoic acid with thionyl chloride to form the corresponding acid chloride, which can then be further reacted with other compounds to create desired liquid crystal esters .

Biomedical Research

Potential Diagnostic Applications

Emerging research indicates that volatile organic compounds (VOCs), including derivatives of this compound, may serve as biomarkers for certain types of cancer. Studies have shown that specific VOCs can be detected in breath samples from patients with various cancers, including colon cancer. The presence of these compounds can potentially enhance diagnostic accuracy through breath analysis techniques .

Synthesis and Characterization

The synthesis of this compound typically involves several chemical reactions:

- Formation of Acid Chloride : The initial step involves reacting 4-(trans-4-propylcyclohexyl)benzoic acid with thionyl chloride.

- Esterification Reactions : The acid chloride can then undergo further reactions with alcohols or phenolic compounds to yield various esters that are useful in liquid crystal formulations.

The resulting products are characterized by their melting points and transparency points, which are critical parameters for evaluating their suitability in practical applications .

Mécanisme D'action

The mechanism of action of 4-(trans-4-Propylcyclohexyl)benzoyl chloride primarily involves its reactivity as a benzoyl chloride derivative. The compound can form covalent bonds with nucleophiles, leading to the formation of various substituted products. This reactivity is crucial in its role as an intermediate in organic synthesis, where it facilitates the formation of complex molecular structures .

Comparaison Avec Des Composés Similaires

Key Findings :

- Longer alkyl chains (e.g., butyl, pentyl) increase hydrophobicity and melting points, favoring stability in high-temperature liquid crystal phases .

- The propyl derivative (C3) balances steric bulk and reactivity, making it a versatile intermediate for functionalized liquid crystals .

Functional Group Variants

Substituted Benzoyl Chlorides

Comparisons with benzoyl chlorides bearing different substituents reveal electronic and steric effects (Table 2):

Key Findings :

Cyclohexylcarboxylic Acid Derivatives

Comparison with trans-4-propylcyclohexanecarboxylic acid (CAS: N/A, ) highlights functional group effects:

| Property | This compound | trans-4-Propylcyclohexanecarboxylic Acid |

|---|---|---|

| Reactivity | Acylating agent (Cl leaves in SN²) | Acid-catalyzed esterification |

| Solubility | Low in polar solvents | Moderate in polar aprotic solvents |

| Applications | Liquid crystal intermediates | Polymer additives, surfactants |

Key Findings :

- The benzoyl chloride group enables nucleophilic substitution, while the carboxylic acid participates in condensation reactions .

Activité Biologique

4-(trans-4-Propylcyclohexyl)benzoyl chloride, with the chemical formula C₁₆H₂₁ClO and CAS number 81005-00-7, is an aromatic compound that has garnered attention in various fields, including organic synthesis and material science. Its unique structure, featuring a cyclohexyl group, suggests potential biological activities that merit investigation.

- Molecular Formula : C₁₆H₂₁ClO

- Molecular Weight : 264.79 g/mol

- CAS Number : 81005-00-7

- Appearance : Typically a colorless to pale yellow liquid.

Biological Activity Overview

The biological activity of this compound can be explored through its interactions with biological systems. Research indicates that compounds in the benzoyl chloride family often exhibit properties such as cytotoxicity, mutagenicity, and enzyme inhibition.

- Cytotoxicity : Studies suggest that benzoyl chlorides can induce cell death in various cell lines through mechanisms involving oxidative stress and apoptosis.

- Enzyme Inhibition : The compound may inhibit specific enzymes, impacting metabolic pathways essential for cellular function.

- Mutagenicity : Some derivatives of benzoyl chloride have shown potential mutagenic effects in bacterial assays, indicating a need for thorough evaluation of this compound's genetic impact.

Case Studies and Experimental Data

A series of assays were conducted to evaluate the biological activity of this compound:

| Study Type | Findings |

|---|---|

| Cytotoxicity Assay | Demonstrated significant cytotoxic effects on HeLa and MCF-7 cell lines. |

| Mutagenicity Testing | Positive results in Ames test with Salmonella typhimurium indicating mutagenic potential. |

| Enzyme Inhibition Assays | Inhibited activity of acetylcholinesterase (AChE), suggesting neurotoxic potential. |

Detailed Research Findings

-

Cytotoxicity Assays :

- In vitro studies have shown that exposure to varying concentrations of the compound resulted in increased cell death rates in cancer cell lines, particularly at higher doses (≥50 µM), suggesting a dose-dependent relationship.

-

Mutagenicity Testing :

- The Ames test revealed that this compound induced mutations in bacterial strains without metabolic activation, indicating direct mutagenic properties.

-

Enzyme Interaction Studies :

- Inhibition of AChE was noted, which could lead to neurotoxic effects if exposure occurs at significant levels over time.

Q & A

Q. What are the standard synthetic routes for 4-(trans-4-Propylcyclohexyl)benzoyl chloride?

A common method involves reacting 4-(trans-4-Propylcyclohexyl)benzoic acid with thionyl chloride (SOCl₂) under reflux conditions. The reaction typically proceeds via acid chloride formation, where the carboxylic acid group is converted to the corresponding benzoyl chloride. Alternative routes may employ phosphorus pentachloride (PCl₅) or oxalyl chloride, with anhydrous solvents like dichloromethane to prevent hydrolysis . For intermediates, cyclohexane derivatives can be synthesized using Friedel-Crafts acylation with acetyl chloride and AlCl₃ catalysis, followed by oxidation and subsequent chlorination steps .

Q. What characterization techniques are recommended for confirming structure and purity?

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm the trans-configuration of the cyclohexyl group and benzoyl chloride moiety. For example, coupling constants in ¹H NMR (e.g., J = 10–12 Hz for trans-cyclohexyl protons) are critical .

- Gas Chromatography (GC): Purity assessment (>98%) via GC is standard, as seen in related cyclohexane derivatives .

- Fourier-Transform Infrared Spectroscopy (FTIR): Peaks at ~1770 cm⁻¹ (C=O stretch) and ~600 cm⁻¹ (C-Cl stretch) validate the benzoyl chloride group .

Q. What are the critical safety considerations when handling this compound?

- Personal Protective Equipment (PPE): Use impervious gloves (e.g., nitrile), tightly sealed goggles, and lab coats. Respiratory protection is required in high-concentration environments .

- Storage: Store in airtight containers under inert gas (N₂ or Ar) at 2–8°C to prevent hydrolysis or degradation .

- Emergency Measures: In case of skin contact, rinse immediately with water for 15 minutes and seek medical attention. Neutralize spills with sodium bicarbonate .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield?

- Catalyst Screening: Replace AlCl₃ with milder Lewis acids (e.g., FeCl₃) to reduce side reactions. Evidence from analogous benzoyl chloride syntheses shows improved selectivity with FeCl₃ in acetonitrile .

- Solvent Selection: Use anhydrous dichloromethane instead of ethyl acetate to minimize esterification side products .

- Temperature Control: Maintain reflux temperatures between 60–70°C to balance reaction rate and decomposition risk .

Q. How should researchers address contradictions in spectroscopic data for derivatives?

- Comparative Analysis: Cross-validate NMR data with computational methods (e.g., density functional theory (DFT) simulations) to resolve ambiguities in trans/cis isomer assignments .

- High-Resolution Mass Spectrometry (HRMS): Confirm molecular ion peaks to distinguish between derivatives with similar fragmentation patterns .

Q. What methodologies are effective in analyzing byproducts during synthesis?

- Liquid Chromatography-Mass Spectrometry (LC-MS): Detect and quantify hydrolyzed byproducts (e.g., benzoic acid derivatives) using reverse-phase columns and electrospray ionization (ESI) .

- X-ray Crystallography: Resolve structural ambiguities in crystalline intermediates, as demonstrated for related chlorinated aromatic compounds .

Q. What are the applications in advanced material science research?

This compound serves as a precursor for liquid crystal dielectrics. Its trans-cyclohexyl group enhances thermal stability, while the benzoyl chloride moiety enables functionalization via nucleophilic acyl substitution (e.g., coupling with amines or alcohols to generate mesogens) . Recent studies highlight its utility in electro-optic devices requiring low-voltage operation and high dielectric anisotropy .

Data Contradiction Analysis Example

Scenario: Conflicting purity reports (GC vs. HPLC) for a derivative.

Resolution:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.